Lipophilicity (XLogP3) Head-to-Head with the Non-Fluorinated Parent Scaffold
The target compound's computed lipophilicity (XLogP3-AA = 3.3) [1] is approximately 20-fold higher than that of the non-fluorinated parent scaffold 2-(4-phenylpiperazin-1-yl)acetamide, which has a reported experimental logP of 1.45 [2]. This shift of nearly two log units places the target compound in the optimal lipophilicity range for blood-brain barrier penetration (logP 2–4), whereas the parent scaffold falls below this threshold [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (computed by PubChem) |
| Comparator Or Baseline | 2-(4-Phenylpiperazin-1-yl)acetamide (CAS 40798-95-6), logP = 1.45 |
| Quantified Difference | ~1.85 log units higher (~70-fold increase in partition coefficient) |
| Conditions | Computational prediction (XLogP3) vs. experimental logP measurement |
Why This Matters
For CNS-targeted research programs, the higher lipophilicity of the pentafluorophenyl derivative predicts superior passive membrane permeability and brain exposure compared to the non-fluorinated scaffold, making it a more suitable starting point for neuropharmacology studies.
- [1] PubChem. (2025). Computed Properties for CID 4625542: XLogP3-AA. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4625542 View Source
- [2] Molbase. (2018). 2-(4-phenylpiperazin-1-yl)acetamide (CAS 40798-95-6) – Properties: LogP. Retrieved from https://qiye.molbase.cn View Source
